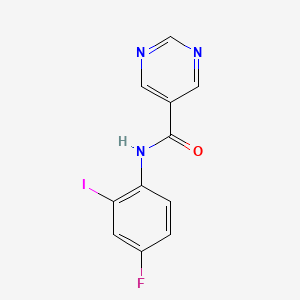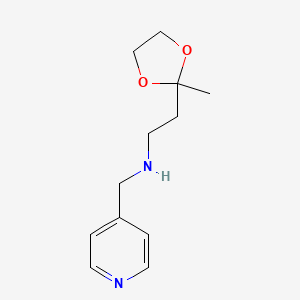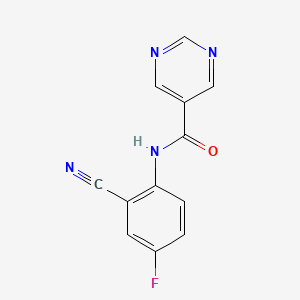
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide, also known as FIPI, is a small molecule inhibitor that is used to target phospholipase D (PLD) activity. PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD activity has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders. FIPI has been shown to be a potent inhibitor of PLD activity and has been used extensively in scientific research.
作用機序
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide exerts its inhibitory effect on PLD activity by binding to the catalytic domain of PLD and preventing its activation. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a signaling molecule that plays a key role in various cellular processes. By inhibiting PLD activity, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide reduces the production of phosphatidic acid and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects in cells. It has been shown to reduce the levels of phosphatidic acid and increase the levels of phosphatidylcholine in cells. This alteration in lipid metabolism has been linked to changes in cell proliferation, migration, and survival. N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has also been shown to inhibit the release of cytokines from immune cells and disrupt synaptic vesicle trafficking in neurons.
実験室実験の利点と制限
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PLD activity and has been extensively validated in multiple cell types and disease models. It is also relatively easy to synthesize and can be obtained from commercial sources. However, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations. Careful dose-response studies and validation of results with alternative PLD inhibitors are recommended.
将来の方向性
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has opened up several avenues for future research. One potential direction is the development of more potent and selective PLD inhibitors that can be used in clinical settings. N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has also been used to investigate the role of PLD in various disease states, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the specific mechanisms by which PLD contributes to these diseases and to identify potential therapeutic targets. Finally, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been used to study the role of PLD in various cellular processes, including membrane trafficking and cytoskeletal organization. Future studies may uncover additional roles for PLD in these processes and identify new targets for drug development.
合成法
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide is a synthetic compound that can be prepared using a multi-step synthesis method. The synthesis involves the reaction of 4-fluoro-2-iodoaniline with 5-cyano-6-oxo-1,6-dihydropyrimidine to form the intermediate 4-fluoro-2-iodophenylpyrimidine-5-carboxylic acid. This intermediate is then converted to the final product, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide, by reacting it with thionyl chloride and N,N-dimethylformamide.
科学的研究の応用
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been widely used in scientific research to study the role of PLD in various cellular processes and disease states. It has been shown to inhibit PLD activity in multiple cell types, including cancer cells, immune cells, and neurons. N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been used to investigate the role of PLD in cancer cell invasion and migration, cytokine release in immune cells, and synaptic vesicle trafficking in neurons.
特性
IUPAC Name |
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FIN3O/c12-8-1-2-10(9(13)3-8)16-11(17)7-4-14-6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHSXHTWLWTTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FIN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)


![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)




![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)

![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)